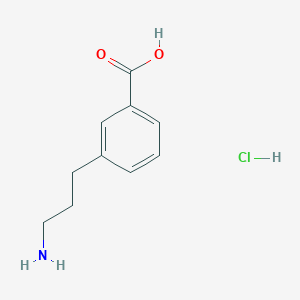

3-(3-Aminopropyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Aminopropyl)benzoic acid is a useful research compound. Its molecular formula is C₁₀H₁₄ClNO₂ and its molecular weight is 215.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

The exact mode of action of 3-(3-Aminopropyl)benzoic acid is currently unknown due to the lack of specific studies on this compound . This can result in changes to cellular processes and overall physiological responses.

Biochemical Pathways

For instance, they can participate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of secondary metabolites. These metabolites play key roles in plant defense, structural integrity, and other physiological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the pH can influence the ionization state of the compound, which can in turn affect its solubility and ability to cross cell membranes. Temperature can influence the compound’s stability and its interactions with its targets.

生化学分析

Biochemical Properties

The role of 3-(3-Aminopropyl)benzoic acid in biochemical reactions is not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in enzymatic reactions or as ligands for protein binding

Cellular Effects

The effects of this compound on cellular processes are not well-documented. It is known that benzoic acid derivatives can influence cell function. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

A novel and abundant metabolite in Acinetobacter baylyi ADP1 has been reported, which is anticipated to participate in an unsuspected metabolic pathway .

生物活性

3-(3-Aminopropyl)benzoic acid is an organic compound characterized by a benzoic acid moiety with an amino group attached to a propyl chain at the meta position. Its molecular formula is C₁₀H₁₃NO₂, and it has garnered interest due to its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : Approximately 179.22 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents such as acetone and ethanol; slightly soluble in water

Research indicates that this compound acts primarily as a P2Y14 receptor antagonist . This receptor is implicated in various inflammatory processes, suggesting that antagonism could lead to therapeutic benefits in treating inflammatory diseases such as arthritis and other related disorders.

Interaction Studies

Studies have shown that this compound can bind to P2Y14 receptors, modulating inflammatory responses. The binding affinity and the specific interactions at the receptor level provide insights into its therapeutic potential. Further exploration into its interaction with other biomolecules could enhance understanding of its broader biological implications.

Biological Activity Overview

The biological activity of this compound has been documented in various studies, highlighting its potential in drug development:

Case Studies and Research Findings

-

P2Y14 Receptor Antagonism :

- A study demonstrated that derivatives of benzoic acids, including this compound, showed significant inhibition of the P2Y14 receptor, indicating a pathway for managing inflammatory conditions.

- Inhibition of AKR1C3 :

-

Protein Degradation Systems :

- A study on benzoic acid derivatives indicated that they promote activity in protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These findings suggest that similar compounds could enhance cellular proteostasis and potentially serve as anti-aging agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Aminobenzoic Acid | C7H7NO2 | Used in sunscreen formulations; anti-inflammatory. |

| 2-Aminobenzoic Acid | C7H7NO2 | Involved in tryptophan metabolism; potential antidepressant effects. |

| 4-(Aminomethyl)benzoic Acid | C9H11NO2 | Exhibits anti-inflammatory properties; used in pharmaceuticals. |

特性

IUPAC Name |

3-(3-aminopropyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQSMUQVWLINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。